molecular formula C20H21N2NaO2S2 B2637695 Sodium;3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-(thiophen-2-ylmethyl)amino]propanoate CAS No. 868589-35-9

Sodium;3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-(thiophen-2-ylmethyl)amino]propanoate

Cat. No. B2637695
CAS RN: 868589-35-9
M. Wt: 408.51
InChI Key: CXTREVCLAXUGDL-UHFFFAOYSA-M
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Description

The compound is a sodium salt of a complex organic molecule. It contains a thiazole ring (a five-membered ring with one sulfur and one nitrogen atom), a thiophene ring (a five-membered ring with one sulfur atom), and a propanoate group (a carboxylic acid ester group). The presence of these functional groups suggests that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and thiophene rings would contribute to the compound’s aromaticity, while the propanoate group would likely confer some polarity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Derivative Exploration

Synthesis Approaches

The compound has been involved in studies focusing on novel synthetic protocols that enable the preparation of thiazole derivatives, which are considered promising candidates in drug discovery programs. For instance, Colella et al. (2018) reported a synthetic protocol for the preparation of a new synthon that facilitates the introduction of a bromodifluoromethyl group at the C4 of the thiazole, highlighting its potential for further transformations useful in radiopharmaceutics and as a precursor for biologically relevant derivatives like DF2755Y (Colella et al., 2018).

Chemical Properties and Reactions

The exploration of the chemical properties and reactions of thiazole and imidazolidine derivatives offers insights into their structure and potential applications. Mohamed et al. (2006) detailed the synthesis and mass spectral fragmentation patterns of thiazole derivatives, underscoring the methodological advances in elucidating the structure of synthesized compounds (Mohamed et al., 2006).

Biological Applications

Investigations into the biological activities of thiazole derivatives have been conducted. Safonov et al. (2017) synthesized a series of novel 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts and established their structures using modern physical-chemical analysis methods. This research signifies the compound's versatility in forming salts that could have potential biological applications (Safonov et al., 2017).

Pharmacological Potential

While avoiding specifics on drug use and side effects, it's worth mentioning the broader scope of research into the pharmacological potential of derivatives related to the compound of interest. Research into 3-amino-1-(5-indanyloxy)-2-propanol derivatives, for example, has explored their potent sodium channel-blocking activity, which could be relevant for the treatment of conditions such as ischemic stroke, indicating the compound's significance in developing neuroprotective agents (Seki et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be flammable .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

sodium;3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-(thiophen-2-ylmethyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2.Na/c1-14(2)15-5-7-16(8-6-15)18-13-26-20(21-18)22(10-9-19(23)24)12-17-4-3-11-25-17;/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,23,24);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTREVCLAXUGDL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)N(CCC(=O)[O-])CC3=CC=CS3.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N2NaO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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